molecular formula C13H12BrNO2S B3316652 Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate CAS No. 954241-25-9

Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate

Cat. No. B3316652
CAS RN: 954241-25-9
M. Wt: 326.21 g/mol
InChI Key: QYBDMITUHPDCMC-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate is a chemical compound with the molecular formula C12H10BrNO2S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-aminothiazole-4-carboxylate Schiff bases have been synthesized and characterized by FTIR and NMR . The yield was reported to be around 60%, with a melting point of 200–202 °C .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate consists of a thiazole ring attached to a bromobenzyl group and an ethyl carboxylate group . The InChI code for this compound is 1S/C12H10BrNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 .

Scientific Research Applications

Antimicrobial Activity

This compound has been used in the synthesis of 2-aminothiazole-4-carboxylate Schiff bases, which have shown significant antimicrobial activity . These bases have been evaluated against multidrug-resistant strains, and some of the synthesized compounds have shown good minimum inhibitory concentration (MIC) values . For example, compounds 2a and 2b showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Antifungal Activity

The same Schiff bases have also demonstrated antifungal activity . Compound 2b showed maximum antifungal potential against Candida glabrata, while Candida albicans showed maximum sensitivity to compound 2a .

Anti-HIV Activity

Schiff bases, which can be synthesized using this compound, have diverse therapeutic roles, including anti-HIV activity .

Antioxidant Activity

These Schiff bases also have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antitumor and Cytotoxic Activity

Thiazoles, a class of compounds to which Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate belongs, have been found in many potent biologically active compounds with antitumor or cytotoxic properties .

Anti-inflammatory & Analgesic Agents

Schiff bases, which can be synthesized from this compound, have been reported to have anti-inflammatory and analgesic properties .

Antihelmintic Activity

2-Aminothiazoles, which can be synthesized from this compound, have been reported for their antihelmintic properties . Antihelmintic agents are drugs that expel parasitic worms (helminths) and other internal parasites from the body by either stunning or killing them.

Anticonvulsant Activity

2-Amino-4-substituted thiazoles, which can be synthesized from this compound, have been reported for their anticonvulsant properties . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures.

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for experimental purposes

Mode of Action

Thiazole derivatives like voreloxin have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks . It’s possible that Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate may have a similar mode of action, but this needs to be confirmed by further studies.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate is not well-documented. Factors such as temperature, pH, and the presence of other molecules could potentially affect its action. For instance, the compound is recommended to be stored in a dry environment at room temperature , suggesting that moisture and temperature could affect its stability.

properties

IUPAC Name

ethyl 2-[(3-bromophenyl)methyl]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-4-3-5-10(14)6-9/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBDMITUHPDCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670243
Record name Ethyl 2-[(3-bromophenyl)methyl]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate

CAS RN

954241-25-9
Record name Ethyl 2-[(3-bromophenyl)methyl]-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954241-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(3-bromophenyl)methyl]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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